molecular formula C10H7BrF3N3O2 B1509947 Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate CAS No. 1009378-98-6

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B1509947
CAS No.: 1009378-98-6
M. Wt: 338.08 g/mol
InChI Key: IVSKDHLOFYHJEI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines This compound features a bromine atom at the 3-position and a trifluoromethyl group at the 7-position on the imidazo[1,2-a]pyrimidine ring, with an ethyl carboxylate group at the 6-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available or easily synthesized starting materials such as imidazo[1,2-a]pyrimidine derivatives.

  • Reaction Steps: The compound can be synthesized through a multi-step reaction process involving halogenation, trifluoromethylation, and esterification reactions.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure consistent quality and yield.

  • Purification: Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for purity and potency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Reduction can result in the formation of bromides, alcohols, or amines.

  • Substitution Products: Substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: The compound can be used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes, receptors, or other proteins, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Ethyl 3-bromo-4-(trifluoromethyl)benzoate: This compound is structurally similar but lacks the imidazo[1,2-a]pyrimidine ring.

  • Ethyl 3-bromo-7-(trifluoromethyl)pyrimidine-6-carboxylate: This compound has a similar structure but with a different heterocyclic ring system.

Uniqueness: Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and heterocyclic structure, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N3O2/c1-2-19-8(18)5-4-17-6(11)3-15-9(17)16-7(5)10(12,13)14/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSKDHLOFYHJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=C2N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727853
Record name Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009378-98-6
Record name Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium bromide (26.4 mg) and sodium acetate (2.5 eq, 6.6 mmol, 541 mg) were added sequentially to 7-trifluoromehyl-imidazo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (0.684 g, 2.64 mmol ) in methanol (5.5 mL) and the resulting mixture was stirred at room temperature for 30 minutes. The mixture was then cooled to −5° C. and bromine (1.02 eq, 0.138 mL) was added. Once addition was complete, the reaction was stirred for 1 hour. The mixture was then treated with a saturated aqueous solution of sodium bisulphite and, after stirring for 5 minutes, the solvents were removed under reduced pressure. Water was added to the residue and the pH adjusted with sodium hydroxide until just basic. The resulting solid was collected by filtration, washed with ether and crystallized from hot methanol to afford 3-bromo-7-trifluoromehyl-imidazo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester in quantitative yield. m/z (M+H)=339.2.
Quantity
26.4 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
0.684 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.138 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
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Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
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Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
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Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate

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